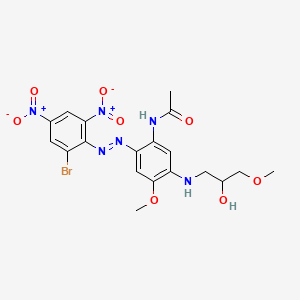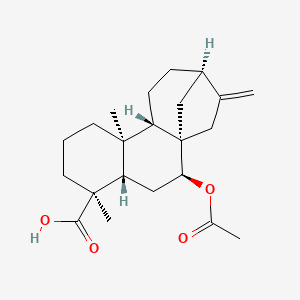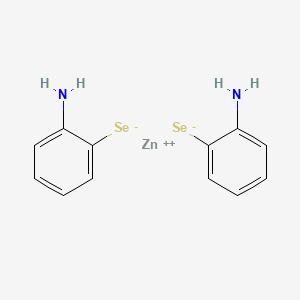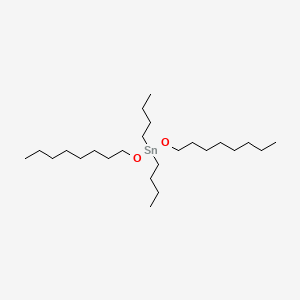
2-Propanone, O-(phenylmethyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanone, O-(phenylmethyl)oxime is an organic compound with the molecular formula C10H13NO. It is a derivative of oxime, which is a class of compounds characterized by the presence of the >C=N-O-R moiety. This compound is known for its diverse biological and pharmacological applications, including its use as an intermediate in the synthesis of various pharmacological derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Propanone, O-(phenylmethyl)oxime can be synthesized through the reaction of acetone with hydroxylamine to form acetone oxime, followed by the reaction with benzyl chloride. The reaction typically occurs under basic conditions, using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime ether .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Propanone, O-(phenylmethyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The oxime ether moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products Formed
Oxidation: Nitriles or amides.
Reduction: Amines.
Substitution: Various substituted oxime ethers.
Aplicaciones Científicas De Investigación
2-Propanone, O-(phenylmethyl)oxime has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of various chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Propanone, O-(phenylmethyl)oxime involves its interaction with specific molecular targets. For example, oximes are known to reactivate acetylcholinesterase (AChE) by binding to the enzyme and reversing the inhibition caused by organophosphates. This reactivation process involves the nucleophilic attack of the oxime on the phosphorylated serine residue in the active site of AChE, leading to the cleavage of the phosphate group and restoration of enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Propanone, oxime: A simpler oxime derivative with similar reactivity.
Benzaldoxime: An oxime derivative of benzaldehyde.
Acetophenone oxime: An oxime derivative of acetophenone
Uniqueness
2-Propanone, O-(phenylmethyl)oxime is unique due to its specific structure, which combines the properties of both acetone oxime and benzyl ether. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
3376-36-1 |
|---|---|
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
N-phenylmethoxypropan-2-imine |
InChI |
InChI=1S/C10H13NO/c1-9(2)11-12-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
Clave InChI |
IGLNBLSWLLNOLF-UHFFFAOYSA-N |
SMILES canónico |
CC(=NOCC1=CC=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[bicyclo[2.2.1]heptane-2,4'-oxazolidin]-2'-one,3,3-dimethyl-,[1s-(1a,2a,4a)]-(9ci)](/img/structure/B13737832.png)


![4-Propyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13737854.png)



![N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium butyltriphenyl borate](/img/structure/B13737882.png)
![2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13737886.png)





